Universal Watson–Crick Base Pair Recognition: Functional Differentiation from Single-Base-Specific Readers
1,8-Naphthyridine-2,7-diamine (the target compound) forms stable hydrogen-bonded triplets with both adenine–thymine (A:T) and guanine–cytosine (G:C) Watson–Crick base pairs, as verified by NMR spectroscopy [1]. This dual-pair recognition capacity contrasts with single-base-specific reading molecules that recognize only one base pair type. The molecular design, informed by Density Functional Theory (DFT), positions the compound as a candidate universal base pair reader for electron-tunneling–based genomic sequencing, with predicted generation of distinguishable electronic signatures for each DNA base pair under electrical bias [1].
| Evidence Dimension | Base pair recognition scope |
|---|---|
| Target Compound Data | Forms stable triplets with both A:T and G:C base pairs |
| Comparator Or Baseline | Single-base-specific reading molecules (class): recognize only one base pair type |
| Quantified Difference | Dual-pair recognition versus single-pair recognition (qualitative difference in functional scope) |
| Conditions | NMR spectroscopy; DFT computational modeling for electron tunneling signatures |
Why This Matters
This dual-recognition capability is a functional prerequisite for universal base pair reading in sequencing technologies; analogs lacking this specific hydrogen-bonding geometry are unsuitable for this application.
- [1] Liang, F., Lindsay, S., & Zhang, P. (2012). 1,8-Naphthyridine-2,7-diamine: a potential universal reader of Watson–Crick base pairs for DNA sequencing by electron tunneling. Organic & Biomolecular Chemistry, 10(43), 8654–8659. View Source
